1,3,5-Triazin-2-amine

Beschreibung

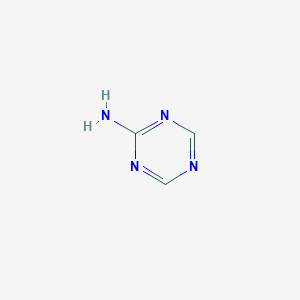

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4/c4-3-6-1-5-2-7-3/h1-2H,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZIUKYAJJEIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194147 | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-04-7 | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4122-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemistry and Structural Analysis of 1,3,5 Triazin 2 Amine

Molecular Structure and Isomerism in 1,3,5-Triazine (B166579) Derivatives

The 1,3,5-triazine, also known as s-triazine, is a fundamental heterocyclic aromatic organic compound. Its structure consists of a six-membered ring with three nitrogen atoms and three carbon atoms arranged alternately. mdpi.com This arrangement of nitrogen atoms significantly influences the ring's electron density and chemical properties, distinguishing it from a benzene (B151609) ring. mdpi.com The 1,3,5-triazine ring is considered a versatile synthon in chemistry due to its ability to participate in various intermolecular interactions, including hydrogen bonds, coordination with metals, and π-interactions. chim.it

Structurally, the parent 1,3,5-triazine molecule is planar. However, substitutions on the ring can lead to distortions from planarity. acs.org For instance, in certain drum-shaped polymers composed of 1,3,5-triazine units, the normally planar π-system is transformed into a warped or wavy configuration. acs.org The introduction of pseudo-halogen substituents can also be used to characterize the reactivity and structure of the triazine ring system. tandfonline.com The fundamental structure of the unsubstituted 1,3,5-triazine ring has been confirmed through various spectroscopic methods and X-ray crystallography. chim.it

The introduction of substituents onto the 1,3,5-triazine ring has profound effects on its molecular geometry and conformational behavior. The nature, size, and electronic properties of the substituent dictate these changes. The presence of an amino group at the 2-position, as in 1,3,5-triazin-2-amine, introduces a lone pair of electrons that can be delocalized over the triazine ring. rsc.org

The substitution pattern on the this compound core can introduce chirality and complex stereochemical features. When chiral substituents are attached to the triazine ring, the resulting molecules can exist as specific optically active isomers, such as enantiomers or diastereomers. google.com Research has shown that specific optically active isomers of certain substituted 2-amino-1,3,5-triazine derivatives can exhibit different properties compared to their racemic mixtures. google.com

A significant stereochemical phenomenon in this class of compounds is the restricted rotation around the exocyclic C(s-triazine)–N bond. cdnsciencepub.comresearchgate.net This restricted rotation, also known as atropisomerism in some cases, arises from the partial double-bond character of the C-N bond and steric hindrance from adjacent groups. This leads to the existence of stable or slowly interconverting rotational isomers (rotamers), which can often be observed and characterized by variable-temperature (VT) NMR spectroscopy. researchgate.net The synthesis and stereochemistry of these rotational phenomena have been studied in detail, particularly in s-triazines substituted with bulky groups like C-2-substituted serinols and piperidone derivatives. cdnsciencepub.comresearchgate.net The intricate stereochemistry of pyrazole-containing heterocyclic rings fused or attached to the triazine moiety has also been a subject of study. researchgate.net

Isotopic labeling is a powerful technique used to elucidate the structure and study the fragmentation pathways of 1,3,5-triazine derivatives. researchgate.net In this method, one or more atoms in the molecule are replaced with their isotopes, which have the same number of protons but a different number of neutrons. Common stable isotopes used include deuterium (B1214612) (D or ²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). researchgate.netmedchemexpress.com

These labeled compounds are chemically identical to their unlabeled counterparts but are easily distinguishable by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com For instance, H/D exchange experiments, where labile protons are replaced with deuterium, can help identify specific proton environments and assist in interpreting mass spectra. researchgate.net Isotopic labeling has been employed in the study of gas-phase reactions of 1,3,5-triazine to facilitate the interpretation of product structures and fragmentation processes. researchgate.net The technique is also integral to triazine-based mass encoding strategies for combinatorial chemistry, where isotopic patterns help in the identification of compounds. nih.gov Furthermore, isotopic labeling with ¹⁴C has been suggested for tracking the intracellular uptake of related compounds.

Advanced Spectroscopic Investigations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. Techniques such as ¹H-NMR, ¹³C-NMR, and two-dimensional NMR (e.g., COSY) provide detailed information about the molecular framework. chim.it

¹H-NMR Spectroscopy provides information on the chemical environment of protons. In substituted triazin-2-amines, the chemical shift of the amino group protons is sensitive to the electronic effects of other substituents on the triazine ring. rsc.org For example, electron-withdrawing groups typically cause a downfield shift of the amino proton signal. rsc.org The protons on substituents attached to the triazine ring give characteristic signals that help confirm their presence and connectivity. For instance, in N-alkyl derivatives, the protons on the alkyl chain can be assigned based on their multiplicity and chemical shifts. rsc.org

¹³C-NMR Spectroscopy is used to analyze the carbon skeleton of the molecule. The carbon atoms within the 1,3,5-triazine ring have characteristic chemical shifts that appear at low field (typically in the range of 160-175 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms. rsc.orgrsc.org The specific chemical shifts of the triazine carbons can vary depending on the substituents attached. For example, in many 2,4-dichloro-substituted 1,3,5-triazines, three distinct resonances for the triazine carbons are observed. clockss.org

The following tables summarize representative NMR data for substituted this compound derivatives based on published research.

| Compound Structure (Representative) | Proton | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide | NH (amide) | 11.55 (broad) | CDCl₃ | mdpi.com |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide | Triazine-H | 8.51 (s) | CDCl₃ | mdpi.com |

| 4,6-dichloro-N-hexadecyl-1,3,5-triazin-2-amine | NH | 6.15 (s) | CDCl₃ | rsc.org |

| 4,6-dichloro-N-hexadecyl-1,3,5-triazin-2-amine | N-CH₂ | 3.47 (q) | CDCl₃ | rsc.org |

| o-Carboranylalkoxy-1,3,5-triazine derivative | Cage C-H | ~4.45 | CDCl₃ | nih.gov |

| Compound Structure (Representative) | Carbon | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | Triazine Ring Carbons | 163.0–169.8 | Not Specified | rsc.org |

| 4,6-dichloro-N-alkyl-1,3,5-triazin-2-amines | Triazine Ring Carbons | 165.9 - 171.2 | CDCl₃ | rsc.org |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(m-tolyl)acetamide | Triazine Ring Carbons | 165.9, 163.6, 161.4 | CDCl₃ | mdpi.com |

| o-Carboranylalkoxy-1,3,5-triazine derivative | Triazine Ring Carbons | 161.7, 175.6 | CDCl₃ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features, namely the amino group and the triazine ring.

The N-H stretching vibrations of the primary amine group typically appear as a broad band or multiple sharp peaks in the region of 3100-3500 cm⁻¹. nih.govrsc.org For instance, in various aminotriazine (B8590112) derivatives, N-H stretching bands have been observed around 3400-3438 cm⁻¹ and 3266-3337 cm⁻¹. nih.govrsc.org The bending vibration of the N-H bond is also characteristic, often found around 1550-1581 cm⁻¹. nih.gov

The triazine ring itself gives rise to several characteristic absorptions. The C=N stretching vibrations within the heterocyclic ring are typically observed in the 1629-1686 cm⁻¹ range. nih.govrsc.org Furthermore, C-N stretching vibrations are identifiable, often appearing around 1219-1400 cm⁻¹. nih.gov These absorption bands collectively provide a spectroscopic fingerprint for the this compound structure.

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |

| Amine (NH₂) | N-H Stretch | 3100 - 3500 | nih.govrsc.org |

| Amine (NH₂) | N-H Bend | 1550 - 1581 | nih.gov |

| Triazine Ring | C=N Stretch | 1629 - 1686 | nih.govrsc.org |

| Triazine Ring | C-N Stretch | 1219 - 1400 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical tool used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound (C₃H₄N₄) shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 96, which corresponds to its molecular weight (96.09 g/mol ). nih.gov

The fragmentation of 1,3,5-triazine derivatives is a subject of detailed study. researchgate.netarkat-usa.org Upon electron impact, the molecular ion undergoes a series of fragmentation processes. For the parent this compound, the most abundant fragments are observed at m/z 96, 42, 28, 43, and 69. nih.gov The fragment at m/z 69 can be attributed to the loss of HCN from the molecular ion. The peak at m/z 42 is a very common fragment in nitrogen-containing heterocycles and is often assigned to the [C₂H₂N]⁺ ion. The fragmentation pathways of substituted aminotriazines can be more complex but often involve the initial loss of substituents or ring cleavage. researchgate.netarkat-usa.org These patterns are pivotal for the structural confirmation of newly synthesized derivatives. tandfonline.com

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Putative Fragment | Source(s) |

| 96 | 99.99 | [M]⁺ | nih.gov |

| 42 | 60.14 | [C₂H₂N]⁺ | nih.gov |

| 28 | 45.33 | [N₂]⁺ or [CH₂N]⁺ | nih.gov |

| 43 | 40.66 | [CH₃N₂]⁺ | nih.gov |

| 69 | 11.65 | [M-HCN]⁺ | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV spectra of amino-1,3,5-triazines are characterized by absorption bands corresponding to π → π* and n → π* transitions. Studies on diamino-1,3,5-triazines show common absorption bands in the more energetic region of the spectrum, around 204-205 nm and 223-226 nm, depending on the pH of the medium. researchgate.net At higher wavelengths, the spectra show distinct bands in the range of 235-267 nm. researchgate.net The addition of amino groups to the s-triazine ring introduces electrons that can interact with the π-system of the ring, resulting in changes in the intensity and position of the absorption bands. researchgate.net For some derivatives, replacement of a substituent can result in a bathochromic shift (shift to longer wavelength) of the absorption maximum. chim.it Theoretical calculations using time-dependent density functional theory (TD-DFT) have been employed to determine and interpret the UV absorption spectra of these compounds. sci-hub.se

Table 3: UV-Vis Absorption Bands for Diamino-1,3,5-triazines

| Wavelength Range (nm) | Type of Transition | Source(s) |

| 204 - 205 | π → π | researchgate.net |

| 223 - 226 | π → π | researchgate.net |

| 235 - 267 | n → π* | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of the parent this compound is not detailed in the provided search results, extensive crystallographic data exists for its derivatives, which illuminates the core structural features.

Derivatives of this compound commonly crystallize in monoclinic or orthorhombic systems. iucr.orgjyu.fi A key feature in the solid-state packing of these molecules is the formation of extensive intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the triazine ring act as acceptors. This often leads to the formation of supramolecular structures, such as one-dimensional linear tapes or helical chains. iucr.orgresearchgate.net For example, in 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine, strong N—H···N hydrogen bonds link molecules into a helical chain. iucr.org In another case, an unexpected tautomer of a sulfonamide derivative showed molecules linked by three classical hydrogen bonds, forming a ribbon structure. iucr.org The planarity of the triazine ring is another important aspect, although slight deviations can occur depending on the substituents. iucr.org

Table 4: Representative Crystallographic Data for a this compound Derivative (4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine)

| Parameter | Value | Source(s) |

| Chemical Formula | C₉H₉N₅S | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P 2₁ 2₁ 2₁ | iucr.org |

| a (Å) | 3.9002 (11) | iucr.org |

| b (Å) | 10.111 (3) | iucr.org |

| c (Å) | 25.143 (7) | iucr.org |

| V (ų) | 991.4 (5) | iucr.org |

| Z | 4 | iucr.org |

| Key Feature | N—H···N hydrogen bonds forming a helical chain | iucr.org |

Computational Chemistry and Theoretical Modeling of this compound

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a powerful tool for investigating the molecular and electronic structures of 1,3,5-triazine derivatives. researchgate.netfigshare.comingentaconnect.com DFT calculations are widely used to optimize molecular geometries, and the results often show good agreement with experimental data from X-ray diffraction. tandfonline.combohrium.com

These theoretical studies provide insights into the electronic properties of the molecules, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). tandfonline.com The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. DFT calculations have been used to estimate this gap and explore the effects of different substituents on the electronic properties. researchgate.netjyu.fi For instance, studies on various triazine derivatives have investigated how prototropic tautomerism affects their optoelectronic features. researchgate.net Furthermore, DFT has been employed to calculate rotational energy barriers around the C(triazine)–N(amino) bond, which are often in the range of 12–19 kcal/mol, corroborating experimental findings from NMR spectroscopy. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide valuable insights into their conformational flexibility and stability. academie-sciences.frresearchgate.net

Studies on substituted 2-amino-1,3,5-triazines have used MD simulations to explore different conformational isomers and the energy barriers for their interconversion. academie-sciences.fr For example, in a study of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine, conformational analysis revealed three favorable isomers depending on the orientation of the pyridine (B92270) rings, with energy barriers for conversion between them calculated to be between 8.87 and 17.92 kcal/mol in water. academie-sciences.fracademie-sciences.fr MD simulations are also instrumental in studying the interaction of triazine derivatives with biological macromolecules, such as proteins. These simulations can assess the stability of the ligand-protein complex, providing a dynamic view of the binding interactions that is complementary to the static picture from molecular docking. researchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that combine the accuracy of quantum mechanics (QM) for a specific region of interest with the efficiency of molecular mechanics (MM) for the larger surrounding environment. researchgate.net This approach, which earned its pioneers the 2013 Nobel Prize in Chemistry, is particularly well-suited for studying complex chemical phenomena in large systems like solvated molecules or enzyme active sites. researchgate.netfrontiersin.org

In the context of this compound (also referred to as 2-AT) and its analogs, QM/MM simulations have been instrumental in exploring their photophysical properties in aqueous solutions. rsc.orgrsc.org Studies utilize the QM(MS-CASPT2//CASSCF)/MM protocol, where the triazine molecule is treated with high-level QM theory to accurately describe its electronic excited states, while the surrounding water molecules are handled by MM. rsc.orgrsc.orgresearchgate.net This methodology allows for a detailed investigation of the excited-state properties and the deactivation pathways of these compounds after absorbing light. rsc.orgresearchgate.net For instance, research has systematically mapped the relaxation mechanisms from an initially photoexcited state back to the ground state by identifying key structures, conical intersections, and singlet-triplet crossings. rsc.org Such studies are crucial for understanding how the molecular structure of triazine derivatives influences their photostability and behavior in biological environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is pivotal in drug discovery for predicting the activity of new chemical entities before their synthesis. mdpi.com The process involves calculating molecular descriptors (physicochemical, topological, and conformational properties) and using statistical methods, such as multiple linear regression (MLR), to build a predictive model. mdpi.comnih.gov

For derivatives of 1,3,5-triazine, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. These methods analyze the 3D electrostatic and steric fields of molecules to explain their interactions with a biological target. researchgate.net

One study focused on thirty 1,3,5-triazine derivatives as anticancer agents against human lung adenocarcinoma cells (A549). researchgate.net The resulting CoMFA and CoMSIA models demonstrated strong reliability and predictive power, as indicated by their statistical parameters. researchgate.net Based on these models, new compounds with potentially higher anticancer activity were designed. researchgate.net In another project, 2D and 3D-QSAR studies were performed on a series of 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]benzenesulfonamides to model their cytotoxic activity against HCT-116, MCF-7, and HeLa cancer cell lines. nih.gov These QSAR models provided statistically significant and predictive insights, guiding the design of more potent antitumor agents. nih.gov

Table 1: 3D-QSAR Model Validation Statistics for 1,3,5-Triazine Derivatives against A549 Cancer Cell Line

| Model | Q² (Cross-validated R²) | R² (Non-validated R²) | r²test (External validation) |

|---|---|---|---|

| CoMFA | 0.70 | 0.92 | 0.96 |

| CoMSIA | 0.62 | 0.86 | 0.98 |

Data sourced from a study on 1,3,5-triazine derivatives as anticancer agents. researchgate.net

In Silico Studies for Molecular Interactions and Docking

In silico methods, particularly molecular docking, are essential for predicting and analyzing the interactions between a small molecule (ligand), such as a this compound derivative, and a macromolecular target, typically a protein or enzyme. nih.gov These computational simulations place the ligand into the binding site of the target and estimate the binding affinity and mode, providing insights into the molecular basis of its biological activity. nih.govnih.gov

Derivatives of the 1,3,5-triazine scaffold have been extensively studied using molecular docking for a wide range of biological targets, demonstrating their versatility as a core structure in medicinal chemistry.

Enzyme Inhibition:

Monoamine Oxidase (MAO): Docking studies have been used to investigate how 1,3,5-triazine amino acid derivatives inhibit MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism. nih.gov

Carbonic Anhydrase (CA): Triazine-benzenesulfonamide conjugates have been modeled to understand their inhibition of various human carbonic anhydrase (hCA) isoforms, including tumor-associated ones like hCA IX and XII. nih.gov

PI3K/mTOR: The binding modes of 4,6-dimorpholino-1,3,5-triazine derivatives have been clarified through docking, explaining their potent and balanced inhibition of PI3K and mTOR kinases, which are key proteins in cancer cell signaling. acs.orgacs.org A pivotal interaction identified is the hydrogen bond between the morpholine (B109124) oxygen and a valine residue in the hinge region of the kinase. acs.org

Cyclooxygenase (COX): Docking simulations of a triazine derivative with phenolic groups into the active site of COX-2, an enzyme central to inflammation, revealed probable protein-ligand interactions, suggesting a potential anti-inflammatory function. nih.gov

Other Enzymes: Derivatives have also been evaluated as inhibitors of BACE-1 (implicated in Alzheimer's disease), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). mdpi.com

Receptor Binding:

Adenosine (B11128) Receptors (AR): Molecular docking has been used to predict the binding modes of novel 1,3,5-triazine derivatives at human A₁ and A₃ adenosine receptors, which are involved in tumor proliferation. nih.gov

Histamine (B1213489) H₄ Receptor: Docking was employed in the design and evaluation of (2-arylethenyl)-1,3,5-triazin-2-amines as ligands for the histamine H₄ receptor, a target for inflammatory conditions. researchgate.netnih.gov

Other Protein Interactions:

SARS-CoV-2 Proteins: The potential of 2-amino-4,6-bis(2-pyridyl)-1,3,5-triazine to inhibit various SARS-CoV-2 proteins was investigated using molecular docking, with the most favorable binding score observed for the Nsp3-MES protein. academie-sciences.fracademie-sciences.fr

MDM2 Protein: The possible binding mode of highly active anticancer triazine derivatives within the active site of the MDM2 protein was evaluated to understand their mechanism of action. nih.gov

These studies consistently show that the 1,3,5-triazine core serves as a versatile scaffold, and its interactions are often governed by hydrogen bonds and π-π stacking with key residues in the protein's active site. mdpi.com

Table 2: Examples of Protein Targets for this compound Derivatives Investigated via Molecular Docking

| Target Protein/Enzyme | Therapeutic Area | Key Finding/Interaction | Reference(s) |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Neurology (Antidepressant) | Selective inhibition comparable to standard clorgyline. | nih.gov |

| Human Carbonic Anhydrase XII (hCA XII) | Oncology | Low nanomolar inhibitory constants (Kᵢs of 7.5–9.6 nM). | nih.gov |

| PI3K/mTOR | Oncology | Balanced, potent inhibition; H-bond with hinge region Valine. | acs.orgacs.org |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Predicted binding in the active site suggests anti-inflammatory potential. | nih.gov |

| Adenosine A₁/A₃ Receptors | Oncology | Dual binding affinity identified for novel derivatives. | nih.gov |

| Histamine H₄ Receptor | Anti-inflammatory | Identification of potent ligands (Kᵢ = 253 nM for one derivative). | nih.gov |

| MDM2 Protein | Oncology | Evaluation of binding modes for potent cytotoxic compounds. | nih.gov |

Excited State Dynamics and Photophysical Properties

The study of excited state dynamics reveals the fate of a molecule after it absorbs light, a process fundamental to photochemistry and photobiology. For this compound (2-AT), these properties have been investigated using a combination of steady-state and time-resolved spectroscopy (such as femtosecond transient absorption) and theoretical calculations. nih.govresearchgate.netacs.orgfigshare.com These studies are partly motivated by the fact that triazine molecules might have acted as prebiotic information carriers on early Earth. researchgate.netustc.edu.cn

Comprehensive investigations have revealed that 2-AT exhibits complex excited-state dynamics compared to its analogs like 2,4-diamino-1,3,5-triazine (2,4-DT). nih.govacs.orgfigshare.com Time-dependent density functional theory (TDDFT) calculations showed that 2-AT possesses two dark nπ* excited states (S₁ and S₂) below the first bright ππ* state (S₃). nih.govacs.orgfigshare.com The presence of these low-lying dark states significantly influences the deactivation pathways. acs.org

Experimental work using femtosecond spectroscopy directly observed an equilibrium state between the bright ππ* and dark nπ* states when 2-AT is in an aqueous solution. researchgate.netustc.edu.cn The dynamics of this equilibrium are sensitive to the solvent environment. researchgate.netustc.edu.cn Unlike similar molecules that undergo rapid non-radiative decay, an emissive state was found in 2-AT, and its photoluminescence has been confirmed to be fluorescence from the bright ππ* (S₃) state. nih.govacs.orgfigshare.com A component with a lifetime longer than 100 picoseconds was identified, the nature of which was revealed to be this ππ/nπ equilibrium state. researchgate.netustc.edu.cn These findings highlight that the electronic structures and photophysical properties of triazines are highly sensitive to substitutions on the ring. nih.govacs.orgfigshare.com

Table 3: Comparison of Excited State Properties for this compound (2-AT) and an Analog

| Compound | Key Excited States | Observed Decay Pathways | Lifetime(s) | Reference(s) |

|---|---|---|---|---|

| This compound (2-AT) | Two dark nπ* states (S₁, S₂) below a bright ππ* state (S₃). | Complex dynamics involving a ππ/nπ equilibrium state; fluorescence from ππ* state. | >100 ps component observed. | nih.govresearchgate.netacs.org |

| 2,4-Diamino-1,3,5-triazine (2,4-DT) | No dark nπ* state below the bright ππ* (S₁) state. | Single decay pathway: relaxation from the ππ* (S₁) state to the ground state. | 17 ps | rsc.orgnih.govacs.org |

Synthetic Methodologies for 1,3,5 Triazin 2 Amine and Its Derivatives

Classical Synthetic Approaches to 1,3,5-Triazin-2-amine

The foundational methods for synthesizing the 1,3,5-triazine (B166579) ring have been well-established for decades. These classical routes typically involve the use of readily available precursors and follow predictable reaction pathways, such as nucleophilic substitution and condensation reactions.

Reaction of Cyanuric Chloride with Ammonia (B1221849) or Amines

The most traditional and widely used method for preparing amino-substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.com The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.

The substitution of the first chlorine atom is typically carried out at low temperatures, around 0-5 °C. The second chlorine can be replaced at room temperature, while the third substitution requires elevated temperatures, often in the range of 70–100 °C. mdpi.com This differential reactivity is due to the strong electron-withdrawing nature of the chlorine atoms and the triazine ring, which facilitates the initial nucleophilic attack. As chlorine atoms are replaced by electron-donating amino groups, the ring becomes less electrophilic, necessitating harsher conditions for subsequent substitutions.

A typical synthesis of 2-amino-4,6-dichloro-1,3,5-triazine involves dissolving cyanuric chloride in a suitable solvent system like tetrahydrofuran (B95107) (THF) and diglyme (B29089), cooling the solution to 0°C, and then adding liquid ammonia dropwise while maintaining the temperature between 10-15°C. prepchem.com The reaction mixture is stirred for a period before being allowed to warm, and the product is isolated by filtration and precipitation in ice water. prepchem.com

Table 1: Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|

This step-by-step approach allows for the synthesis of mono-, di-, or tri-amino-substituted triazines with various amine nucleophiles, leading to a wide array of symmetrical and asymmetrical derivatives.

Condensation Reactions

Condensation reactions provide an alternative route to the triazine scaffold by constructing the ring from smaller, non-cyclic precursors. These methods often involve the reaction of compounds containing amidine functionalities with other reagents.

One prominent example is the condensation of biguanides with esters in the presence of a strong base to yield N2-substituted 1,3,5-triazine-2,4-diamines. clockss.org Another approach involves a three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine in the presence of hydrochloric acid. researchgate.net This reaction first produces a 1,6-dihydro-1,3,5-triazine-2,4-diamine intermediate, which can then be treated with a base to undergo a Dimroth rearrangement and subsequent dehydrogenative aromatization to form the final N2,6-diaryl-1,3,5-triazine-2,4-diamine product. researchgate.net

Multi-component Reactions for Triazine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. nih.gov Several MCRs have been developed for the synthesis of this compound derivatives.

One such method involves the iodine-promoted reaction of methyl ketones, anilines, and two equivalents of cyanamide (B42294). rsc.orgacs.org This reaction proceeds under mild conditions and is characterized by the consecutive formation of four C-N bonds, leading to diverse 2,4-diamino-1,3,5-triazines. acs.org Another catalyst-free, one-pot MCR for synthesizing 1,3,5-triazine-2,4-dithione derivatives utilizes the reaction of arylaldehydes, thiourea (B124793), and orthoformates. d-nb.inforesearchgate.net

Furthermore, a highly selective, one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] Current time information in Bangalore, IN.nih.govorganic-chemistry.orgtriazines has been developed from the reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. nih.gov These MCRs represent a powerful tool for generating libraries of structurally diverse triazine compounds from simple and readily available starting materials. rsc.org

Advanced and Green Synthetic Strategies

In line with the growing demand for environmentally benign and efficient chemical processes, advanced synthetic strategies have been applied to the synthesis of 1,3,5-triazines. These methods often lead to higher yields, shorter reaction times, and easier purification protocols.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. clockss.orgnih.gov This technology has been successfully applied to various syntheses of this compound derivatives.

For instance, microwave heating has been used to promote the one-pot, three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines, dramatically reducing reaction times compared to conventional heating. researchgate.net Similarly, the synthesis of N2-substituted 1,3,5-triazine-2,4-diamines from the reaction of biguanides with esters is effectively accelerated under microwave irradiation. clockss.org A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was developed via a one-step MCR of 2-aminopyridine, cyanamide, and various aldehydes or ketones under neat (solvent-free) conditions. nih.gov This approach not only shortens reaction times but also aligns with the principles of green chemistry by reducing solvent usage. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method |

|---|---|---|

| Synthesis of 1,3,5-triazinane-2-thiones | >10 hours, 50-58% yield | <2 minutes, 92-98% yield |

Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines

Developing methods for the direct synthesis of unsymmetrical 1,3,5-triazine derivatives is a significant challenge, as classical methods often yield mixtures of products. A simple and efficient base-mediated, three-component reaction has been developed to address this. nih.govacs.org

This protocol involves the reaction of readily available imidates, guanidines, and amides or aldehydes. organic-chemistry.orgacs.org The reaction is performed under transition-metal-free conditions, using cesium carbonate (Cs₂CO₃) as the base. nih.govorganic-chemistry.org This method successfully produces a wide range of unsymmetrical 1,3,5-triazin-2-amines in moderate to good yields and demonstrates tolerance for a broad spectrum of functional groups. nih.govacs.org The use of molecular oxygen from the air was also found to be beneficial for improving the product yield in certain cases. acs.org This strategy provides a direct and efficient pathway to unsymmetrical triazines, which were previously difficult to access directly. acs.org

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as an efficient tool for forming carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds in the synthesis of complex triazine derivatives. These methods offer mild reaction conditions and good functional group tolerance.

One significant application is the Ullmann-type coupling reaction for the synthesis of 2-arylamino-1,3,5-triazines. This process involves the cross-coupling of 2-aminotriazines with aryl halides. An efficient protocol utilizes copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethanediamine (DMEDA) as the ligand, and a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile. nih.gov The reaction proceeds under reflux conditions and demonstrates good to moderate yields. It is tolerant of various functional groups on the aryl halide, including ethers, nitriles, amides, and other halogens. nih.gov Notably, aryl iodides and bromides are suitable substrates, while aryl chlorides generally fail to react under these conditions. nih.gov

| Aryl Halide | 2-Aminotriazine Substrate | Catalyst System | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Iodoanisole | N²,N²-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine | CuI, DMEDA, K₂CO₃ | MeCN | Reflux | 76% |

| 1-Iodo-4-nitrobenzene | N²,N²-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine | CuI, DMEDA, K₂CO₃ | MeCN | Reflux | 85% |

| 4-Bromoacetophenone | N²,N²-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine | CuI, DMEDA, K₂CO₃ | MeCN | Reflux | 72% |

| 1-Bromonaphthalene | N²,N²-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine | CuI, DMEDA, K₂CO₃ | MeCN | Reflux | 68% |

Another innovative copper-catalyzed method involves the tandem reaction of 2-amine- nih.govCurrent time information in Bangalore, IN.nih.govtriazines with nitriles to synthesize fused heterocyclic systems like Current time information in Bangalore, IN.nih.govbeilstein-journals.orgtriazolo[1,5-a] nih.govCurrent time information in Bangalore, IN.nih.govtriazines. nih.gov This reaction proceeds via an intermolecular annulation involving N-C bond formation and an oxidative N-N coupling. The process is effective for a wide range of aryl nitriles, accommodating both electron-rich and electron-poor substituents. nih.gov Furthermore, copper catalysis can also facilitate the amidation of 2-amine- nih.govCurrent time information in Bangalore, IN.nih.govtriazines through the cleavage of the C-CN bond in substrates like phenylacetonitriles. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Triazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for functionalizing the 1,3,5-triazine ring, which is inherently electron-deficient. This electron deficiency facilitates the attack of nucleophiles. The SNAr mechanism is typically a two-step addition-elimination process. mdpi.com In the first step, a nucleophile attacks a carbon atom on the aromatic ring that bears a leaving group (like a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. mdpi.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. mdpi.com

The presence of electron-withdrawing groups on the aromatic ring is crucial as they activate the ring towards nucleophilic attack. researchgate.net In the context of 1,3,5-triazine, the nitrogen atoms within the ring act as powerful electron-withdrawing groups, making the ring highly susceptible to SNAr reactions even without other substituents. When a leaving group like chlorine is present, as in cyanuric chloride, the substitution is particularly facile. jmchemsci.commdpi.com

The reactivity of the leaving groups in SNAr reactions on triazines follows the general trend where better leaving groups are displaced more easily. The reaction is also influenced by the strength of the incoming nucleophile and the reaction conditions, such as temperature and solvent. jmchemsci.com While the stepwise mechanism involving a stable Meisenheimer intermediate is common, some SNAr reactions on aza-aromatic heterocycles have been shown to proceed through a concerted mechanism, where the bond formation and bond breaking occur simultaneously.

Oxidative (Alkyl)amination of 1,3,5-Triazine

Direct functionalization of the C-H bonds of the 1,3,5-triazine ring presents an atom-economical alternative to SNAr reactions of halogenated precursors. Oxidative (alkyl)amination allows for the direct introduction of amino or alkylamino groups onto the triazine core. This transformation represents a nucleophilic substitution of a hydrogen atom. nih.gov

A notable method involves the reaction of 1,3,5-triazine with ammonia or an alkylamine in an ethanol (B145695) solution, using bis(pyridine)silver(I)permanganate (AgPy₂MnO₄) as the oxidant. nih.gov The reaction is typically carried out at low temperatures (-11 °C to -5 °C). This approach has been successfully used to synthesize 2-amino-1,3,5-triazine and various 2-alkylamino-1,3,5-triazines. It is significant as one of the first examples of a nucleophilic substitution of hydrogen on the 1,3,5-triazine ring that proceeds without decomposition of the ring structure. nih.gov

Sequential Nucleophilic Substitution of Chlorine Atoms in Cyanuric Chloride

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazin-2-amines is the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT). The three chlorine atoms on TCT exhibit different levels of reactivity, which can be exploited to introduce different nucleophiles in a controlled, stepwise manner by carefully regulating the reaction temperature. jmchemsci.com

Generally, the substitution of the three chlorine atoms occurs at progressively higher temperatures:

First substitution: Occurs at low temperatures, typically 0–5 °C.

Second substitution: Requires intermediate temperatures, often between room temperature and 50 °C.

Third substitution: Necessitates higher temperatures, frequently at or near the reflux temperature of the solvent (e.g., 75-90 °C). Current time information in Bangalore, IN.

This thermodependency allows for the rational design of asymmetrically substituted triazines. mdpi.com The nature of the nucleophile also plays a critical role. More reactive nucleophiles can displace chlorine at lower temperatures. If different amines are to be introduced, the less reactive amine is typically added before the more reactive one to ensure selectivity. The order of nucleophile addition has been studied computationally and experimentally, revealing a preferential sequence for different classes of nucleophiles (e.g., alcohols > thiols > amines). mdpi.com The reactions are often carried out in aqueous suspensions or in solvents like acetone (B3395972) or tetrahydrofuran (THF), with a base added to neutralize the HCl generated during the reaction.

| Substitution Step | Typical Temperature Range (°C) | Product Type | Example Nucleophile |

|---|---|---|---|

| First Chlorine | 0 - 5 | Monosubstituted-dichloro-triazine | Aniline |

| Second Chlorine | 25 - 60 | Disubstituted-monochloro-triazine | Piperidine (B6355638) |

| Third Chlorine | 80 - 100+ | Trisubstituted-triazine | Morpholine (B109124) |

Synthesis of Specific Derivatives of this compound

Synthesis of Triazine Amino Acid Derivatives

Triazine scaffolds are often coupled with amino acids to create derivatives with enhanced biological properties. The synthesis typically involves the reaction of a chloro-substituted triazine with an amino acid. The carboxylic acid group of the amino acid is usually protected or the reaction is carried out under conditions that favor the nucleophilic attack by the amino group.

One common strategy involves reacting a mono- or di-substituted chlorotriazine with an α-amino acid in the presence of a base, such as triethylamine, which acts as an acid scavenger. Current time information in Bangalore, IN. The reaction is often performed in a mixed solvent system like 1,4-dioxane/water at room temperature or elevated temperatures. Current time information in Bangalore, IN. For example, (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives can be prepared by reacting 2-chloro-4,6-dimethoxy triazine with an α-amino acid. Current time information in Bangalore, IN. Similarly, more complex derivatives can be built by first reacting cyanuric chloride with one amine (e.g., piperidine or morpholine), followed by reaction with an amino acid, and finally with a third nucleophile to complete the trisubstituted pattern. Current time information in Bangalore, IN.beilstein-journals.org Both one-pot and stepwise synthetic strategies have been effectively employed.

Synthesis of Triazine Hydantoin (B18101) Derivatives

The synthesis of 1,3,5-triazine derivatives incorporating a hydantoin moiety creates complex structures with potential applications as receptor ligands. These syntheses involve multi-step pathways to link the triazine core to the hydantoin ring, often via a spacer group.

One reported pathway focuses on creating a library of arylhydantoin 1,3,5-triazine derivatives. nih.gov The synthesis starts with a substituted triazine, such as 2-amino-4-chloro-6-(4-methylpiperazin-1-yl)-1,3,5-triazine. This intermediate is then subjected to nucleophilic substitution with a suitable hydantoin precursor. For instance, reaction with 3-(chloromethyl)-5,5-dimethylhydantoin can link the two ring systems. Subsequent modifications can be made to the hydantoin ring, for example, by reacting it with various benzyl (B1604629) bromides to introduce different aromatic fragments at the N-1 position of the hydantoin. nih.gov This modular approach allows for the generation of a diverse set of compounds for structure-activity relationship (SAR) studies. nih.gov

Synthesis of Triazine-Coumarin and Triazine-Pyrazine Hybrids

The creation of hybrid molecules that incorporate the 1,3,5-triazine scaffold with other heterocyclic systems like coumarin (B35378) and pyrazine (B50134) is an area of significant research interest. These hybrid structures often aim to combine the distinct chemical properties of each moiety.

Triazine-Coumarin Hybrids: Several synthetic strategies have been developed to fuse triazine and coumarin structures. One method involves the reaction of 2-(4,6-diamino-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes in the presence of piperidine to yield 2-imino-2H-chromen-3-yl-1,3,5-triazine hybrids. nih.gov These imino-coumarin derivatives can subsequently be hydrolyzed to the corresponding coumarin derivatives. nih.gov

Another common approach starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). In a representative synthesis, cyanuric chloride is first condensed with 4-hydroxycoumarin. The resulting intermediate can then be reacted with various amines, such as 3,4-dimethoxyphenylethylamine, to produce the desired disubstituted triazine-coumarin hybrid. mdpi.com A one-pot, three-component reaction has also been reported for synthesizing 1,2,4-triazine-coumarins by reacting 1,2-diarylethane-1,2-diones, thiosemicarbazide, and 2-coumaryloxy-methyloxiranes in water, using potassium carbonate as a base. clockss.org Additionally, novel series of s-triazine hybrids linked to benzothiazole (B30560) and coumarin have been successfully synthesized and characterized. tandfonline.comrsc.org

Triazine-Pyrazine Hybrids: The synthesis of molecules combining 1,3,5-triazine and pyrazine rings can be achieved through modern coupling reactions. While direct literature on 1,3,5-triazine-pyrazine hybrids is specific, analogous syntheses of Current time information in Bangalore, IN.mdpi.comchimicatechnoacta.rutriazine-pyridine biheteroaryl compounds have been effectively assembled using Palladium-catalyzed C-C bond formation, specifically the Negishi coupling reaction. acs.org Other related hybrid structures, such as those combining triazine with pyrazoline, have also been synthesized. nih.gov For instance, a series of 1,3,5-triazine-containing 2-pyrazoline (B94618) derivatives can be synthesized through the cyclocondensation of triazinyl-chalcones with hydrazine (B178648) derivatives. nih.gov The conceptual framework for these syntheses often involves the sequential construction of the heterocyclic systems or the coupling of pre-functionalized triazine and pyrazine (or related azine) precursors.

Synthesis of N-Propargylated-1,3,5-triazines

The introduction of a propargyl group (a functional group containing a carbon-carbon triple bond) onto a triazine core yields N-propargylated-1,3,5-triazines. These compounds are valuable synthons, particularly in click chemistry.

Efficient methods for creating these structures have been established. For example, 4,6-Diazido-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine can be synthesized via two primary routes:

Sequential Nucleophilic Substitution: This method begins with cyanuric chloride. The chlorine atoms are sequentially replaced first by an amino group and then by azido (B1232118) groups. researchgate.netresearchgate.net

Selective Azido Substitution: An alternative route involves the selective substitution of a single azido group in 2,4,6-triazido-1,3,5-triazine with propargylamine. researchgate.netresearchgate.net

Furthermore, other derivatives can be prepared, such as 6-Azido-N2,N4-dimethyl-N2,N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine, which is obtained through the nitrosation of its corresponding 6-hydrazinyl precursor. researchgate.netresearchgate.net

Synthesis of Halogenated Triazin-2-amine Derivatives (e.g., 4,6-Dichloro-1,3,5-triazin-2-amine)

Halogenated triazines, particularly 4,6-dichloro-1,3,5-triazin-2-amine, are crucial intermediates in the synthesis of more complex triazine derivatives due to the reactivity of the chlorine atoms.

A standard laboratory synthesis for 4,6-dichloro-1,3,5-triazin-2-amine involves the controlled reaction of cyanuric chloride with ammonia. prepchem.com In a typical procedure, a solution of cyanuric chloride in a mixture of tetrahydrofuran (THF) and diglyme is cooled to 0°C. Liquid ammonia is then added dropwise while carefully maintaining the temperature between -10°C and 0°C. prepchem.com After allowing the mixture to warm, the product is isolated by filtration and precipitation from ice water, yielding the desired white solid. prepchem.com

This core structure serves as a building block for a wide array of derivatives. For instance, it can be reacted with sulfanilic acid in an aqueous medium with pH control to produce sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate. chemicalbook.com Similarly, the reaction of cyanuric chloride with melamine (B1676169) can lead to the formation of N,N-bis(4,6-dichloro-s-triazin-2-yl)amine. researchgate.net

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for improving the efficiency, cost-effectiveness, and environmental footprint of chemical syntheses. Key factors include the choice of solvents, reagents, and the use of catalysts.

Influence of Solvents and Reagents

The selection of solvents and the stoichiometry of reagents can dramatically impact reaction outcomes, including yield and purity.

Solvent Effects: The reaction medium plays a critical role. In a three-component synthesis of 1,3,5-triazine derivatives, a screen of various solvents revealed that dimethylformamide (DMF) produced the highest yield (87%), whereas using water resulted in only a 10% yield, and the reaction failed entirely without a solvent. mdpi.com Similarly, in a one-pot synthesis of triazine-coumarin hybrids, water was found to be the most effective medium compared to ethanol or aqueous ethanol mixtures. clockss.org In other cases, less conventional solvents can provide unique advantages; using dibromomethane (B42720) as both a solvent and a catalyst for azacyanine synthesis allowed for a broader and higher temperature range, leading to yields exceeding 80%. nih.gov

Reagent and Base Optimization: The choice and amount of reagents are equally important. During the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, it was found that increasing the amount of thiourea from 1 to 2.5 equivalents significantly improved the product yield from a trace amount to 90%. beilstein-journals.org The choice of base can also be pivotal. For the synthesis of triazine-coumarins, potassium carbonate (K₂CO₃) was identified as the optimal base, providing a superior yield compared to other bases like sodium carbonate (Na₂CO₃). clockss.org

The following table summarizes the optimization of reaction conditions for the synthesis of a 1,3,5-triazine derivative, highlighting the impact of solvent choice.

| Reaction No. | Solvent | Yield (%) |

| 1 | DMF | 87 |

| 13 | Water | 10 |

| 14 | None | 8 |

| Data derived from a microwave-assisted synthesis of a 1,3,5-triazine derivative. mdpi.com |

This interactive table further illustrates the optimization of a three-component reaction by varying the amount of a key reagent.

Yield for 6aa: 90%

Data based on the synthesis of 6aa with varying equivalents of thiourea. beilstein-journals.org

Catalytic Approaches in Triazine Synthesis

Catalysis offers a powerful tool for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Copper Catalysis: Copper catalysts are widely employed in triazine synthesis. An efficient methodology for preparing di- and trisubstituted 1,3,5-triazines utilizes a Cu(I) catalyst supported on a resin for an Ullmann-type reaction, which leads to significantly shorter reaction times and, in some cases, higher yields compared to traditional methods. mdpi.com Another approach uses copper(II) acetate (B1210297) (Cu(OAc)₂) as a catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides, providing good to excellent yields without the need for additional ligands or strong bases. rsc.org Furthermore, a copper-catalyzed reaction between 1,1-dibromoalkenes and biguanides provides a mild route to substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org

Iron Catalysis: Iron catalysts provide an inexpensive and environmentally friendly option. A straightforward method for synthesizing 2,4,6-triaryl-1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes using ammonium (B1175870) iodide (NH₄I) as the sole nitrogen source. rsc.orgresearchgate.net Optimization studies showed that iron(III) chloride (FeCl₃) was the most effective catalyst compared to other metal catalysts like CuCl₂ or CoCl₂. rsc.org

Other Catalytic Systems: A variety of other catalysts have proven effective. Yttrium salts have been used to catalyze the cyclotrimerization of aromatic nitriles under solvent-free conditions. chim.it For the synthesis of Covalent Triazine Frameworks (CTFs), strong acid catalysts like trifluoromethanesulfonic acid (TFMS) can be used to promote the trimerization of aromatic nitrile monomers, sometimes assisted by microwaves to shorten reaction times. acs.org

Reactivity and Reaction Mechanisms of 1,3,5 Triazin 2 Amine

Nucleophilic Reactivity and Substitution Reactions

The reactivity of the 1,3,5-triazine (B166579) ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. The presence of an amino group at the C-2 position modulates this reactivity, influencing the course of substitution reactions.

A notable reaction involving the 1,3,5-triazine core is the direct nucleophilic substitution of a hydrogen atom. This transformation is significant as it allows for the direct functionalization of the unsubstituted triazine ring without the need for a pre-installed leaving group. Specifically, 2-Amino- and 2-alkylamino-1,3,5-triazines can be synthesized through the oxidative (alkyl)amination of 1,3,5-triazine. thieme-connect.comresearchgate.net This reaction is carried out in an ammonia-ethanol or alkylamine-ethanol medium, utilizing bis(pyridine)silver(I)permanganate (AgPy₂MnO₄) as the oxidant. thieme-connect.comresearchgate.net These transformations represent the first instances of 1,3,5-triazine reacting with nucleophiles without decomposition of the heterocyclic ring and are pioneering examples of nucleophilic substitution of hydrogen on this substrate. thieme-connect.comresearchgate.net

| Reactant (Nucleophile) | Product | Yield (%) |

| Ammonia (B1221849) | 2-Amino-1,3,5-triazine | 75 |

| Methylamine | 2-Methylamino-1,3,5-triazine | 82 |

| Ethylamine | 2-Ethylamino-1,3,5-triazine | 78 |

| Propylamine | 2-Propylamino-1,3,5-triazine | 80 |

| Isopropylamine | 2-Isopropylamino-1,3,5-triazine | 73 |

Illustrative yields for the oxidative amination of 1,3,5-triazine.

The reactivity of substituted triazines, such as 2,4,6-trichloro-1,3,5-triazine (TCT), provides a foundational understanding of the triazine core's interaction with various nucleophiles. The substitution of chlorine atoms in TCT is a temperature-dependent, sequential process. arkat-usa.org Generally, the first substitution occurs at 0°C, the second at room temperature, and the third requires heating. arkat-usa.org The preferential order of incorporation for different nucleophiles has been experimentally and theoretically determined to be alcohol > thiol > amine. frontiersin.org

Once an amino group is incorporated onto the triazine ring, it influences subsequent reactions. Studies have shown that after the first substitution with an amine, further reaction with other types of nucleophiles, such as thiols or phenols, may not occur under mild conditions. arkat-usa.org However, 2-amino acs.orgnih.govnih.govtriazines can react with ketones through oxidation and oxidative C-C bond cleavage to selectively synthesize N-( acs.orgnih.govnih.govtriazine-2-yl) α-ketoamides and N-( acs.orgnih.govnih.govtriazine-2-yl) amides. nih.govsemanticscholar.org This transformation proceeds under mild conditions and demonstrates good functional group tolerance. nih.govsemanticscholar.org

The reaction of triazines with hydrogen sulfide (B99878) (H₂S), another nucleophile, is strongly dependent on pH. acs.orgnih.gov At a pH range of 5.58 to 7.73, the primary reaction is a nucleophilic substitution on the triazine ring, where a nitrogen atom is replaced by a sulfur atom to generate thiadiazine. acs.orgnih.gov

Triazine derivatives are effective dehydro-condensation agents for the synthesis of amides and esters from carboxylic acids and amines or alcohols, respectively. nih.govjst.go.jp This method is a valuable alternative to traditional amidation processes, particularly when the corresponding acid chloride is difficult to prepare or handle. acs.org Key reagents in this methodology include 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). nih.govnih.gov

The process generally involves the in situ generation of an active triazinylammonium salt from CDMT and a catalytic amount of a tertiary amine, such as N-methylmorpholine (NMM). nih.govjst.go.jp This activated intermediate then readily reacts with a nucleophilic amine or alcohol to form the corresponding amide or ester. The efficiency of these systems makes them a viable and more economical alternative to many other dehydro-condensation agents. nih.govresearchgate.net These reactions can be performed selectively even in aqueous or alcoholic media. jst.go.jpjst.go.jp

| Triazine System | Tertiary Amine | Solvent | Time (min) | Yield (%) |

| CDMT | N-Methylmorpholine (NMM) | CH₂Cl₂ | 60 | 90 |

| CDMT | 1,4-Dimethylpiperazine | CH₂Cl₂ | 15 | 93 |

| DMTMM (isolated) | - | CH₂Cl₂ | 60 | 92 |

| CDMT | N-Methylmorpholine (NMM) | THF | 60 | 85 |

| CDMT | N-Methylmorpholine (NMM) | CH₃CN | 60 | 88 |

Comparison of different triazine-based systems for the synthesis of N-phenethyl benzamide. nih.govresearchgate.net

Electrophilic Activation and Derivatives

The promotion of amide bond formation by 1,3,5-triazine derivatives hinges on the electrophilic activation of the carboxylic acid. Reagents like CDMT react with a carboxylic acid in the presence of a tertiary amine base (e.g., N-methylmorpholine) to form a highly reactive intermediate. acs.org This intermediate is a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine, often referred to as a triazine-activated ester. acs.org

The formation of this active ester is a multi-step process that involves quaternary triazinylammonium salts as key intermediates. acs.org The triazine moiety serves as an excellent leaving group, facilitating the subsequent nucleophilic attack by an amine on the activated carbonyl carbon of the carboxylic acid, leading to the formation of the amide bond and the release of 2,4-dimethoxy-6-hydroxy-1,3,5-triazine (DMTOH) as a non-toxic byproduct. nih.gov

Mechanism Studies of Triazine-Involving Reactions

The mechanisms of reactions involving the 1,3,5-triazine core have been elucidated through experimental and computational studies.

In the nucleophilic substitution reaction of triazines with H₂S, the main pathway involves the nucleophilic attack of sulfur on a ring carbon, leading to ring-opening and subsequent recyclization to form products like thiadiazine and dithiazine. acs.orgresearchgate.net Computational studies have shown this reaction to be exothermic, with the protonation of a ring nitrogen being a key initial step with an energy barrier of approximately 24.49 kcal/mol. acs.org

For the synthesis of N-( acs.orgnih.govnih.govtriazine-2-yl) amides from ketones and 2-amino acs.orgnih.govnih.govtriazines, a plausible mechanism involves the initial oxidation of the ketone. nih.gov The 2-amino acs.orgnih.govnih.govtriazine then acts as a nucleophile, attacking an oxidized ketone intermediate. This is followed by a rearrangement and C-C bond cleavage, ultimately yielding the amide product. nih.gov

The mechanism for the activation of carboxylic acids by CDMT has been studied in detail. It involves a two-step AN + DN process, where the tertiary amine first attacks the CDMT to form a zwitterionic addition product. acs.org This intermediate then reacts with the carboxylate to form the active triazine ester. The rate of this reaction is strongly dependent on the structure and basicity of the tertiary amine used. nih.govacs.org A "gauche β-alkyl group effect" has been proposed, where alkyl groups on the tertiary amine can sterically hinder its approach to the CDMT, thereby slowing the reaction. researcher.life

Diels-Alder Reactions and Retro Diels-Alder Reactions

The reaction of azadienes like 1,3,5-triazines with electron-rich dienophiles is a classic example of an inverse electron demand Diels-Alder reaction, a powerful method for constructing six-membered heterocyclic systems. wikipedia.orgnih.gov For a long time, the reaction between triazines (or their tetrazine precursors) and amidines to form substituted 1,3,5-triazines was widely thought to proceed through a concerted or stepwise [4+2] Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction to eliminate a small molecule like nitrogen gas (N₂) and aromatize the ring. acs.orgescholarship.org

This proposed mechanism involves the formation of an unstable bicyclic Diels-Alder adduct. The subsequent retro-Diels-Alder step is considered a highly exothermic process that drives the reaction forward by eliminating N₂. acs.org However, recent and more detailed mechanistic investigations have challenged the universality of this pathway for all triazine reactions. Isotope labeling studies, in particular, have provided evidence that contradicts a simple Diels-Alder/retro-Diels-Alder sequence in certain cases. For instance, a pure Diels-Alder mechanism would predict the formation of exclusively singly ¹⁵N-labeled products when reacting with a doubly ¹⁵N-labeled amidine. acs.orgnih.gov Yet, experimental observations have shown a mixture of both singly and doubly labeled products, suggesting a more complex mechanism is at play. acs.orgnih.gov

Addition/Elimination/Cyclization Pathways

Through a combination of experimental studies and computational analysis, an alternative mechanism—a stepwise addition/N₂ elimination/cyclization pathway—has been identified as more plausible for the reaction of azines like 1,2,3,5-tetrazines with amidines to yield 1,3,5-triazines. acs.orgescholarship.org This multi-step process has been supported by extensive evidence and is now considered the more likely route in these specific transformations. nih.gov

The key steps of this pathway are:

N₂ Elimination: Following the nucleophilic attack, a zwitterionic intermediate is formed. This intermediate then undergoes an energetically favorable elimination of dinitrogen (N₂). This step is functionally similar to a retro-Diels-Alder reaction but occurs from an open-chain intermediate rather than a cyclic adduct. acs.org

6π Electrocyclization: The elimination of N₂ results in a highly reactive 1,3,5-triene intermediate. This intermediate rapidly undergoes a 6π electrocyclization to form the six-membered dihydropyrimidine (B8664642) ring.

Aromatization: The final step involves the elimination of a small molecule, such as ammonia, from the cyclized intermediate to yield the final, stable aromatic 1,3,5-triazine product.

Crucially, ¹⁵N-labeling studies have been instrumental in validating this pathway. The observation of both singly and doubly ¹⁵N-labeled triazine products is consistent with the formation of tautomeric triene intermediates that can cyclize in different ways, a result that cannot be explained by a direct Diels-Alder mechanism. acs.orgnih.gov

Role of Intermediates (e.g., Triazinylammonium Salts)

Intermediates play a crucial role in the reactions of 1,3,5-triazine derivatives. In the addition/elimination/cyclization pathway, zwitterionic and triene intermediates are transient species that dictate the course and outcome of the reaction. acs.org

Beyond these transient species, stable intermediates like triazinylammonium salts are vital as activating agents in various synthetic transformations. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net These salts are typically prepared by reacting a 2-chloro-1,3,5-triazine (B1239457) derivative with a tertiary amine. researchgate.net

In processes like amide formation, the triazinylammonium salt acts as a coupling agent. It reacts with a carboxylic acid to form a highly reactive acyl-substituted triazine, sometimes referred to as a "superactive ester" intermediate. researchgate.net This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond with high efficiency. The triazinyl portion serves as an excellent leaving group, facilitating the reaction. researchgate.net

| Intermediate Type | Role in Reaction | Precursor(s) | Subsequent Reaction |

| Zwitterionic Intermediate | First intermediate after nucleophilic attack | 1,3,5-Triazine derivative + Amidine | N₂ Elimination |

| Triene Intermediate | Key intermediate post-N₂ elimination | Zwitterionic Intermediate | 6π Electrocyclization |

| Triazinylammonium Salt | Activating agent (Coupling Reagent) | 2-Chloro-1,3,5-triazine + Tertiary Amine | Forms "superactive ester" with carboxylic acid |

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies provide profound insight into reaction mechanisms by identifying which atoms are involved in bond-breaking or bond-making events in the rate-determining step. For the reaction between 1,2,3-triazines and amidines, KIE studies were pivotal in distinguishing between the proposed Diels-Alder and the addition/elimination/cyclization mechanisms. acs.org

The experimental and theoretical results revealed a significant primary ¹²C/¹³C KIE at the C6 carbon of the triazine ring, along with a strong inverse secondary H/D KIE for the proton attached to that same carbon. acs.org In contrast, the KIE values for the other carbon atoms in the ring were found to be approximately 1.00, indicating they are not significantly involved in the rate-limiting step. acs.org

These findings strongly support a mechanism where there is direct bond formation at the C6 carbon and a corresponding change in its hybridization state from sp² to sp³ in the transition state. acs.org This is perfectly aligned with the initial nucleophilic attack proposed in the stepwise addition/elimination/cyclization pathway. Conversely, a concerted Diels-Alder mechanism, which would involve simultaneous bond formation at two carbons, is inconsistent with these KIE results. acs.orgescholarship.org

| Isotope Pair | Position on Triazine | Observed KIE Value | Mechanistic Implication |

| ¹²C/¹³C | C6 | 1.038 | Significant primary KIE; indicates bond formation and sp² to sp³ hybridization change at C6 in the rate-determining step. acs.org |

| H/D | H attached to C6 | 0.859 | Strong inverse secondary KIE; confirms hybridization change at C6. acs.org |

| ¹²C/¹³C | C4 | ~1.00 | No significant KIE; indicates this carbon is not involved in the rate-determining bond formation. acs.org |

Influence of Substituents on Reactivity and Reaction Pathways

The reactivity of the 1,3,5-triazine ring and the preferred reaction pathway are highly sensitive to the nature of the substituents attached to it. chim.it These substituents can exert significant electronic and steric effects, modulating the electrophilicity of the ring carbons and influencing the accessibility of nucleophiles. chim.itnih.gov

Electronic Effects:

Electron-withdrawing groups (EWGs): Substituents such as -CO₂Et enhance the electron-deficient character of the triazine ring. This increases its reactivity toward nucleophiles and in inverse electron demand Diels-Alder reactions. nih.gov For instance, the reaction rate for a triazine with a CO₂Et substituent is significantly higher than for one with a hydrogen or a methoxy (B1213986) (-SCH₃) group.

Electron-donating groups (EDGs): Groups like amines or alkoxides donate electron density to the ring. This reduces the ring's electrophilicity, making it less reactive toward nucleophiles. The introduction of one or two nucleophiles onto a 2,4,6-trichloro-1,3,5-triazine core makes the subsequent substitution of the remaining chlorine atom(s) more difficult due to this deactivating effect. nih.govnih.gov Consequently, harsher reaction conditions, such as elevated temperatures or microwave irradiation, are often required to achieve complete substitution. chim.itnih.gov

Steric Effects: The size of the substituents on both the triazine ring and the incoming nucleophile can play a crucial role. Bulky groups can hinder the approach of a nucleophile, slowing down the reaction rate or even preventing the reaction from occurring at certain positions. chim.it

Solvent and Basicity Effects: The reaction environment also has a profound impact. In dehydrocondensation reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), the basicity of the amine catalysts and the polarity of the solvent affect the reaction yield. In aprotic solvents like dichloromethane, strongly basic catalysts generally lead to higher yields. researchgate.netnih.gov In contrast, in protic solvents such as methanol, weakly basic catalysts are often more effective, as strongly basic conditions can promote undesirable side reactions between the triazine and the substrate amine. nih.gov

| Factor | Influence on Reactivity | Example |

| Substituent Electronics | Electron-withdrawing groups increase reactivity; electron-donating groups decrease reactivity. | A -CO₂Me substituent on a triazine leads to faster cycloaddition than a -H or -Ph substituent. nih.gov |

| Steric Hindrance | Bulky groups on the triazine or nucleophile can slow or prevent reaction. | Ortho-substituted phenyl pyrazoles give very low yields in triazine synthesis due to steric hindrance. chim.it |

| Solvent Polarity | Affects reaction rates and pathways. | In CDMT-mediated amidation, catalyst choice depends on whether the solvent is protic or aprotic. nih.gov |

| Basicity of Reactants | Influences reaction yield and side product formation. | Strongly basic catalysts are favored in aprotic solvents, while weakly basic ones are better in protic solvents for CDMT reactions. nih.gov |

Advanced Applications and Research Frontiers of 1,3,5 Triazin 2 Amine

Materials Science and Polymer Chemistry Applications

The inherent reactivity and structural versatility of the 1,3,5-triazine (B166579) core, particularly when functionalized with an amino group, make it an invaluable building block in the creation of advanced polymers and materials. These materials often exhibit enhanced thermal stability, mechanical strength, and tailored functionalities, opening avenues for their use in a wide array of high-performance applications.

Precursors for Polymers and Resins

While the most well-known triazine-based resins are derived from melamine (B1676169) (1,3,5-triazine-2,4,6-triamine), research has also explored the synthesis of polymers from other amino-triazine derivatives. For instance, 1,3,5-triazine-based polymers have been prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane. semanticscholar.org This approach allows for the creation of polymers with a triazine core, where the properties can be tuned by the nature of the substituent on the triazine ring. semanticscholar.org

A novel approach to triazine-based polymers involves the direct synthesis of ultrathin crystalline two-dimensional triazine polymers (2D-TPs) from aromatic aldoximes. chinesechemsoc.org This method utilizes a one-step polymerization reaction catalyzed by AlCl₃ under solvent-free conditions, yielding highly crystalline 2D polymers with a regular pore structure and abundant triazine active groups. chinesechemsoc.org These 2D-TPs represent a new class of nanomaterials with potential applications in areas such as energy storage. chinesechemsoc.org

The following table summarizes the synthesis of a 1,3,5-triazine-based polymer.

| Starting Materials | Reaction Conditions | Polymer Characteristics | Reference |

| 2,4-dichloro-6-substituted s-triazine derivatives, 1,4-diaminobutane | Conventional heating or microwave irradiation | Thermally stable polymers | semanticscholar.org |

| Aromatic aldoxime monomers, AlCl₃ | Solvent-free, one-step polymerization | Crystalline, ultrathin 2D polymers | chinesechemsoc.org |

Nanomaterial Development